2-[2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid 2-[2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid
Brand Name: Vulcanchem
CAS No.: 329905-83-1
VCID: VC21411005
InChI: InChI=1S/C17H17NO4S/c19-17(20)12-16-15-9-5-4-6-13(15)10-11-18(16)23(21,22)14-7-2-1-3-8-14/h1-9,16H,10-12H2,(H,19,20)
SMILES: C1CN(C(C2=CC=CC=C21)CC(=O)O)S(=O)(=O)C3=CC=CC=C3
Molecular Formula: C17H17NO4S
Molecular Weight: 331.4g/mol

2-[2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid

CAS No.: 329905-83-1

Cat. No.: VC21411005

Molecular Formula: C17H17NO4S

Molecular Weight: 331.4g/mol

* For research use only. Not for human or veterinary use.

2-[2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid - 329905-83-1

Specification

CAS No. 329905-83-1
Molecular Formula C17H17NO4S
Molecular Weight 331.4g/mol
IUPAC Name 2-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-1-yl]acetic acid
Standard InChI InChI=1S/C17H17NO4S/c19-17(20)12-16-15-9-5-4-6-13(15)10-11-18(16)23(21,22)14-7-2-1-3-8-14/h1-9,16H,10-12H2,(H,19,20)
Standard InChI Key ICIVFNJHEOEAAI-UHFFFAOYSA-N
SMILES C1CN(C(C2=CC=CC=C21)CC(=O)O)S(=O)(=O)C3=CC=CC=C3
Canonical SMILES C1CN(C(C2=CC=CC=C21)CC(=O)O)S(=O)(=O)C3=CC=CC=C3

Introduction

Structural Characteristics

Core Structure and Functional Groups

The tetrahydroisoquinoline scaffold consists of a six-membered benzene ring fused to a partially saturated pyridine ring. The benzenesulfonyl group (-SO₂C₆H₅) at position 2 enhances solubility and bioavailability, while the acetic acid (-CH₂COOH) at position 1 provides a reactive site for further derivatization.

Functional GroupPositionRole
BenzenesulfonylC2Solubility, bioavailability
Acetic acidC1Reactivity, conjugation

Synthesis and Preparation

Key Synthetic Routes

The compound is synthesized via the Bischler–Napieralski cyclization, a method widely used to construct tetrahydroisoquinoline derivatives. This reaction involves:

  • Precursor Preparation: Formation of a β-phenylethylamine derivative.

  • Cyclization: Treatment with a sulfonyl chloride (e.g., benzenesulfonyl chloride) under acidic conditions to form the sulfonyl-substituted tetrahydroisoquinoline core.

  • Acetic Acid Introduction: Subsequent introduction of the acetic acid group via nucleophilic substitution or coupling reactions.

Reaction Conditions

ParameterOptimal RangePurpose
Temperature80–120°CCyclization
SolventToluene, DMFSolubility
CatalystPOCl₃, P₂O₅Acidic conditions

Challenges and Optimization

Yield and purity are critical. Side reactions, such as over-sulfonation or incomplete cyclization, necessitate careful control of stoichiometry and reaction times. Purification typically involves recrystallization or chromatography.

Physical and Chemical Properties

Physicochemical Data

PropertyValueSource
Molecular Weight331.4 g/mol
Solubility~49.7 µg/mL (water)
Melting PointNot reported
pKaPredicted ~3.84

Stability and Reactivity

  • Acid Sensitivity: The acetic acid group may undergo decarboxylation under strong acidic or thermal conditions.

  • Sulfonyl Group Reactivity: The benzenesulfonyl moiety is resistant to hydrolysis but susceptible to nucleophilic displacement under basic conditions.

Therapeutic AreaHypothesized Mechanism
OncologyKinase inhibition
NeurologyG-protein coupled receptor modulation
Inflammatory DiseasesCOX-2 inhibition

Analytical Characterization

Spectroscopic Methods

TechniqueKey Observations
¹H NMRPeaks for aromatic protons (δ 7.0–8.0 ppm), CH₂COOH (δ 2.5–3.0 ppm)
Mass Spectrometry[M+H]⁺ ion at m/z 332.1
X-ray CrystallographyConfirmation of sulfonyl and acetic acid orientations
Risk CodeDescription
R25Toxic if swallowed
R50Very toxic to aquatic organisms

Comparative Analysis with Analogues

Structural Variants

CompoundCASModificationImpact
2-[2-(4-Ethoxybenzenesulfonyl)-THIQ]acetic acid554439-43-9Ethoxy substituentEnhanced solubility
Boc-(S)-2-THIQ acetic acid270062-98-1Boc-protective groupImproved stability

Solubility Trends

CompoundSolubility (µg/mL)
Target Compound49.7
4-Ethoxybenzenesulfonyl AnalogHigher (estimated)

Research Gaps and Future Directions

  • Biological Profiling: Conduct in vitro assays to identify primary targets.

  • Structure-Activity Relationships (SAR): Explore sulfonyl group modifications (e.g., electron-withdrawing substituents).

  • Metabolic Stability: Assess hepatic microsomal stability to guide prodrug development.

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